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molecular formula C20H18BrN B1279164 4-Bromo-N,N-di-p-tolylaniline CAS No. 58047-42-0

4-Bromo-N,N-di-p-tolylaniline

Cat. No. B1279164
M. Wt: 352.3 g/mol
InChI Key: YMNJJMJHTXGFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05648542

Procedure details

In a 500 milliliter three-necked flask equipped with a mechanical stirrer, thermometer and Dean-Stark trap, all under an argon atmosphere, were added molten p-iodotoluene (27.3 grams, 125 millimoles), 22 grams of xylene, p-bromoaniline (8.7 grams, 50 millimoles), and 1,10-phenanthroline (1.8 grams, 10 millimoles). The reaction mixture was then heated to 100° C. at which point potassium hydroxide flake (22.4 grams, 400 millimoles) and cuprous chloride (1 gram, 10 millimoles) were added. The temperature was then adjusted to 125° C., and the reaction progress monitored by high performance liquid chromatography. Analysis showed the reaction to be 94 percent complete at 2 hours and 98 percent complete at 5 hours at which point the reaction was terminated. Product isolation was accomplished by adding 24 grams of acetic acid, and partitioning the reaction mixture between 100 grams of toluene and 100 grams of deionized water. The organic phase was further washed several times with deionized water, and the solvent removed to afford 15 grams (84.5 percent) of the desired product of high purity (HPLC, 98 area percent).
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
1 g
Type
reactant
Reaction Step Three
Yield
84.5%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[Br:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1.N1[C:30]2[C:21](=[CH:22][CH:23]=[C:24]3[C:29]=2N=CC=C3)[CH:20]=CC=1.[OH-].[K+]>C1(C)C(C)=CC=CC=1>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([N:14]([C:24]2[CH:29]=[CH:30][C:21]([CH3:20])=[CH:22][CH:23]=2)[C:13]2[CH:15]=[CH:16][C:10]([Br:9])=[CH:11][CH:12]=2)=[CH:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
27.3 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
8.7 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
1.8 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
22 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
cuprous chloride
Quantity
1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 milliliter three-necked flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
was then adjusted to 125° C.
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
complete at 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
ADDITION
Type
ADDITION
Details
by adding 24 grams of acetic acid
CUSTOM
Type
CUSTOM
Details
partitioning the reaction mixture between 100 grams of toluene and 100 grams of deionized water
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)N(C1=CC=C(C=C1)Br)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 84.5%
YIELD: CALCULATEDPERCENTYIELD 425.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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